Product packaging for Cyclohexyl acrylate(Cat. No.:CAS No. 3066-71-5)

Cyclohexyl acrylate

Cat. No.: B1360113
CAS No.: 3066-71-5
M. Wt: 154.21 g/mol
InChI Key: KBLWLMPSVYBVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Cyclohexyl Acrylate (B77674)

Cyclohexyl acrylate, an ester of acrylic acid and cyclohexanol (B46403), is a notable monomer in the field of polymer chemistry. solubilityofthings.com Its molecular structure, which features a bulky cyclohexyl group attached to a reactive acrylate moiety, imparts unique properties to the resulting polymers. solubilityofthings.comgoogle.com Academic research has extensively explored CHA due to its capacity to produce polymers with desirable characteristics such as enhanced thermal stability, good adhesion, flexibility, and chemical resistance. smolecule.com

The presence of the cyclohexyl ring distinguishes its polymers from those derived from linear alkyl acrylates. For instance, while poly(n-hexyl acrylate) is a soft and sticky resin, poly(this compound) is a strong, tough, and elastic material. google.com This distinction has driven research into its use in a variety of applications, from industrial coatings and adhesives to more specialized uses in biomedical devices and optical materials. smolecule.comontosight.ai

Interdisciplinary Relevance in Chemical Sciences

The study of this compound extends across multiple disciplines within the chemical sciences. In organic chemistry, research focuses on optimizing its synthesis, often through esterification or transesterification reactions. smolecule.comresearchgate.netchemicalbook.com In polymer chemistry, the emphasis is on understanding its polymerization behavior, including kinetics and the use of controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to create well-defined polymer architectures. smolecule.com

Furthermore, in materials science, research investigates the structure-property relationships of poly(this compound) and its copolymers. smolecule.com This includes studying their mechanical properties, thermal stability, and performance in specific applications such as coatings, adhesives, and even in the development of biocompatible scaffolds for tissue engineering. smolecule.comontosight.ai The compound is also utilized in studies of phase behavior in polymer blends and complex mixtures. smolecule.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1360113 Cyclohexyl acrylate CAS No. 3066-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLWLMPSVYBVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27458-65-7
Record name 2-Propenoic acid, cyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27458-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2022204
Record name Cyclohexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Cyclohexyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3066-71-5
Record name Cyclohexyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3066-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl acrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25B347Q26U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reactions of Cyclohexyl Acrylate

Esterification Pathways for Cyclohexyl Acrylate (B77674) Synthesis

Esterification reactions form the cornerstone of cyclohexyl acrylate production, offering versatile routes through both direct and transesterification processes.

Direct esterification involves the reaction of acrylic acid and cyclohexanol (B46403), typically in the presence of an acid catalyst and a polymerization inhibitor. google.comsmolecule.com This method is a common industrial approach to producing various acrylate esters. The general reaction is as follows:

CH₂=CHCOOH + C₆H₁₁OH ⇌ CH₂=CHCOOC₆H₁₁ + H₂O

To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane (B81311). google.com

Homogeneous acid catalysts are frequently employed to accelerate the direct esterification process.

Sulfuric Acid (H₂SO₄): A strong and effective catalyst for this reaction. google.comgoogle.com It protonates the carbonyl oxygen of the acrylic acid, making it more susceptible to nucleophilic attack by cyclohexanol. scielo.org.co However, its strong corrosive nature and potential to cause side reactions and product discoloration are notable drawbacks. google.com

p-Toluenesulfonic Acid (p-TSA): Another strong acid catalyst that is often preferred over sulfuric acid. google.comgoogle.com It is known to result in faster reaction speeds, high conversion rates, and fewer side reactions, yielding a lighter-colored product. google.comgoogle.com In some processes, p-TSA is used to catalyze the reaction between acrylic acid and cyclohexanol, with reaction times ranging from 3 to 12 hours at temperatures between 90-120°C. google.com

Phosphoric Acid (H₃PO₄): This acid can also be used as a catalyst for the esterification of acrylic acid and cyclohexanol. google.comgoogle.com It is generally considered a milder catalyst compared to sulfuric acid.

To overcome the challenges associated with homogeneous catalysts, such as difficult separation and environmental concerns, solid acid catalysts have been developed and utilized. smolecule.com

Cation Exchange Resins: These are considered environmentally friendly catalysts. google.com Macroporous polystyrene sulfonate resins, such as Amberlyst-15 and KU-2-8, have proven effective. google.comresearchgate.netresearchgate.net They function as solid Brønsted acids and offer the advantage of easy separation from the reaction mixture and potential for reuse. researchgate.netmdpi.com Studies on the synthesis of this compound using a macroporous polystyrene sulfonate cation exchange resin have shown high conversion rates. researchgate.net For instance, one study achieved a cyclohexene (B86901) conversion of 87.2% under optimized conditions. researchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals are also effective heterogeneous catalysts. google.com Zeolites like HZSM-5 and H-mordenite (HM) possess strong acid sites and shape-selective properties that can enhance the reaction. google.comgoogle.com Their well-defined pore structures can influence product selectivity.

The efficiency and yield of direct esterification are highly dependent on several key parameters. niscpr.res.in

Temperature: Reaction temperatures typically range from 80 to 150°C. google.com An optimal temperature balances a high reaction rate with the minimization of side reactions and polymerization. For example, in a process using a cation exchange resin, the optimal temperature was found to be 85°C. researchgate.net

Catalyst Amount: The catalyst concentration influences the reaction rate. For acid catalysts like p-TSA or phosphoric acid, the amount can range from 1.0% to 30.0% relative to the mass of acrylic acid, with a preferred range of 5.0% to 20.0%. google.com For a cation exchange resin, an optimal amount was reported as 5% of the total reactant mass. researchgate.net

Molar Ratios: The molar ratio of acrylic acid to cyclohexanol is a critical factor. Ratios can vary from 1:5 to 5:1, with a preferred range often being between 1:2.5 and 2.5:1 to maximize conversion. google.com

Reaction Time: The duration of the reaction is adjusted to achieve maximum conversion. Typical reaction times are between 1 and 24 hours, with many processes optimized for 3 to 12 hours. google.com A study using a cation exchange resin found the optimal reaction time to be 5 hours. researchgate.net

Optimization of Direct Esterification of this compound
CatalystParameterValue/RangeResult/CommentSource
Cation Exchange Resin (Macroporous Polystyrene Sulfonate)Temperature85°COptimal temperature for maximizing conversion. researchgate.net
Catalyst Amount5% (of reactant mass)Optimal catalyst loading. researchgate.net
Molar Ratio (Acid:Alkene*)2:1Optimal ratio for the specific study. researchgate.net
Reaction Time5 hoursAchieved 87.2% conversion of cyclohexene. researchgate.net
Acid Catalyst (p-TSA, Phosphoric Acid)Temperature90-120°CPreferred range to balance rate and side reactions. google.com
Molar Ratio (Acid:Alcohol)1:2.5 to 2.5:1Preferred range for optimal yield. google.com
Reaction Time3-12 hoursTypical duration for achieving high conversion. google.com

*Note: This study used cyclohexene instead of cyclohexanol.

Transesterification is an alternative route where an existing ester, typically a lower alkyl acrylate like methyl acrylate or ethyl acrylate, reacts with cyclohexanol to form this compound and a lower alcohol (e.g., methanol). chemicalbook.comwikipedia.org This reaction is also an equilibrium process, and the removal of the lower alcohol byproduct drives the reaction to completion. epo.org

R'OH + CH₂=CHCOOR ⇌ R'OOCCH=CH₂ + ROH (where R'OH is cyclohexanol and R is a lower alkyl group)

This method can be advantageous when direct esterification is problematic or to produce specialty acrylates. wikipedia.org

Both homogeneous and heterogeneous catalysts are employed for transesterification.

Transesterification Processes Involving this compound

Kinetic Modeling of Transesterification Reactions (e.g., Langmuir-Hinshelwood Mechanism)

The synthesis of this compound can be achieved through the transesterification of an acrylate with cyclohexanol. google.com The kinetics of this heterogeneously catalyzed reaction are often described using adsorption-based models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) mechanisms. scialert.netcore.ac.uk

In the context of transesterification reactions for producing acrylates, the LHHW model has been successfully applied. researchgate.netresearchgate.net This model assumes that both reactants adsorb onto the surface of the catalyst, where the surface reaction becomes the rate-limiting step. researchgate.net For the transesterification of this compound with alcohols like n-butanol and 2-ethylhexanol using catalysts such as acid-treated clay or ion exchange resins, the experimental data have been effectively correlated with the LHHW model. core.ac.ukresearchgate.net The model helps in determining crucial kinetic and adsorption parameters. researchgate.net

Different kinetic models, including Pseudo-homogeneous (PH), ER, and LHHW, are often evaluated to determine the best fit for the experimental data. core.ac.ukresearchgate.net For the transesterification of this compound, the LHHW mechanism has been shown to provide a superior description of the reaction kinetics compared to other models. core.ac.uk The activation energy for similar transesterification reactions, when correlated with the LHHW model, has been determined, providing insights into the temperature dependence of the reaction rate. researchgate.net

Kinetic Model Description Applicability to this compound Transesterification
Langmuir-Hinshelwood-Hougen-Watson (LHHW)Assumes both reactants adsorb on the catalyst surface, and the surface reaction is the rate-determining step. core.ac.ukresearchgate.netFound to correlate well with experimental data for the transesterification of this compound with various alcohols. core.ac.ukresearchgate.net
Eley-Rideal (ER)Assumes one reactant is adsorbed on the catalyst surface and reacts with the other reactant from the bulk phase. core.ac.ukGenerally considered alongside the LHHW model for describing heterogeneously catalyzed esterification reactions. scialert.net
Pseudo-Homogeneous (PH)Treats the heterogeneous reaction system as a quasi-homogeneous one, without considering adsorption phenomena. core.ac.ukOften provides a less accurate description for the transesterification of this compound compared to the LHHW model. core.ac.uk

Mechanisms of Action in Polymerization

Free Radical Polymerization

This compound readily undergoes free-radical polymerization to form poly(this compound). google.com This process is a chain-growth mechanism that can be initiated either thermally, using initiators like azobisisobutyronitrile (AIBN), or photochemically with UV light and a photoinitiator. The polymerization of this compound is characterized by the presence of two types of radical species: the propagating radical and a mid-chain radical. uq.edu.au The formation of the mid-chain radical occurs through hydrogen abstraction from the polymer backbone. uq.edu.au

The free-radical polymerization of this compound, like all radical polymerizations, proceeds through three main steps: masterorganicchemistry.comrsc.org

Initiation: This first step involves the creation of free radicals from an initiator molecule. masterorganicchemistry.comrsc.org For example, a thermal initiator like AIBN decomposes upon heating to generate two primary radicals. These radicals then react with a this compound monomer to start a polymer chain. This is a step where there is a net increase in the number of free radicals. masterorganicchemistry.com

Termination: The growth of a polymer chain is stopped in this final step. rsc.org This can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where one chain abstracts a hydrogen from another, resulting in two dead polymer chains (one with a saturated end and one with an unsaturated end). mdpi.com Termination results in a net decrease in the number of free radicals. masterorganicchemistry.com The termination rate coefficient (k_t) for this compound at 60°C has been reported as 5.7 x 10^7 L/mol·s. uq.edu.au

The bulky cyclohexyl group in this compound exerts significant steric hindrance, which influences its polymerization behavior. This steric bulk generally leads to a reduction in the polymerization rate compared to linear acrylates. For instance, the polymerization rate of monomers with bulky groups like 3,3,5-trimethylthis compound is reduced by 30–40% compared to methyl acrylate. Similarly, the bulky tert-butylcyclohexyl group in 4-tert-butylthis compound also reduces the polymerization rate due to steric hindrance.

However, the steric effects are not limited to just the rate of polymerization. The bulky nature of the cyclohexyl group can also influence the mechanism of chain transfer reactions. researchgate.net

Monomer Effect of Steric Hindrance from Cycloalkyl Group Impact on Polymerization
3,3,5-Trimethylthis compoundReduces polymerization rates by 30-40% compared to linear acrylates. Slower polymerization but can enhance thermal stability.
4-tert-Butylthis compoundThe bulky tert-butylcyclohexyl group reduces the polymerization rate. Slower polymerization but improves thermal and solvent resistance of the resulting polymer.
This compoundThe bulky cyclohexyl group influences chain transfer to polymer reactions. researchgate.netLeads to a higher degree of branching compared to linear and some other isomeric acrylates. researchgate.net

During the free-radical polymerization of acrylates, including this compound, intermolecular chain transfer to polymer (CTP) reactions can occur. researchgate.netwpmucdn.com In this process, a growing polymer radical (a "live" chain) abstracts a hydrogen atom from a terminated polymer chain (a "dead" chain), thus terminating the live chain and creating a new radical on the previously dead chain. wpmucdn.com This new radical can then propagate, leading to the formation of a branched polymer structure. researchgate.net

Studies have shown that for this compound, the extent of branching due to CTP is significantly higher (~7.2 mol%) compared to linear acrylates like n-hexyl acrylate (~4.7-4.8 mol%). researchgate.net This is attributed to steric effects from the cyclohexyl group that increase the rate coefficient for intramolecular CTP, as the propagation rate coefficients for n-hexyl acrylate and this compound are very similar. researchgate.net

The tertiary hydrogens on the polymer backbone are particularly susceptible to abstraction in CTP reactions. researchgate.net Computational studies on various alkyl acrylates have shown that the bond-dissociation energies of hydrogen atoms attached to tertiary carbons are significantly lower (by about 50 kJ/mol) than those of other hydrogens on the polymer chain. westlake.edu.cn This indicates a higher tendency for these tertiary hydrogens to be abstracted by a growing radical chain. westlake.edu.cn

The abstraction of a tertiary hydrogen leads to the formation of a more stable tertiary mid-chain radical. researchgate.net While this radical is less reactive than the secondary propagating radical, it can still propagate, leading to a branch point in the polymer structure. researchgate.net In the case of poly(this compound), the presence of tertiary hydrogens on the cyclohexyl ring itself could also potentially participate in chain transfer reactions, although the primary site for abstraction leading to branching is the tertiary hydrogen on the polymer backbone. uq.edu.auresearchgate.net

Intramolecular Chain Transfer (Backbiting)

Intramolecular chain transfer, commonly referred to as "backbiting," is a significant secondary reaction in the radical polymerization of acrylates. wpmucdn.comacs.org This process involves the growing radical at the end of a polymer chain curling back and abstracting a hydrogen atom from its own backbone. drexel.edu This results in the formation of a more stable, tertiary mid-chain radical. drexel.eduresearchgate.net

Formation of Tertiary Chain-Centered Radicals

The backbiting mechanism leads to the transformation of a secondary propagating radical at the chain end into a tertiary carbon-centered radical located along the polymer chain. drexel.edu This intramolecular hydrogen abstraction typically occurs via a six-membered ring transition state, which is energetically favorable. polimi.it The presence of these less active tertiary radicals has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy during the polymerization of this compound (CHA). drexel.eduresearchgate.net The formation of these tertiary radicals is a key feature of acrylate polymerization, even at low monomer conversions, and they serve as branching points in the polymer structure. drexel.eduresearchgate.net The stability of the tertiary radical makes it less reactive towards propagation compared to the secondary radical at the chain end. researchgate.net

Effect of Temperature and Side-Group Structure on Branching

The extent of branching in polyacrylates is influenced by both temperature and the structure of the ester side-group. researcher.liferesearchgate.net Studies on the homopolymerization of various alkyl acrylates have shown that increasing the temperature generally leads to a higher degree of branching due to the increased rate of chain transfer to polymer (CTP). researchgate.netresearchgate.net For instance, in the solution homopolymerization of methyl acrylate, branching is negligible at 0°C but increases with temperature, with an activation energy for intramolecular CTP of 40.7 kJ mol⁻¹. researchgate.netresearchgate.net

The structure of the side-group also plays a crucial role. For linear alkyl acrylates, there is a small, continuous increase in branching as the number of carbons in the side-group increases. researchgate.net However, the bulkiness of the side-group can have a more significant effect. While isomeric butyl acrylates show no measurable difference in branching, this compound (cHA) exhibits a significantly higher percentage of branching (approximately 7.2 mol%) compared to n-hexyl acrylate (nHA) (4.7-4.8 mol%). researchgate.netresearchgate.net This is attributed to steric effects from the bulky cyclohexyl group, which are thought to increase the rate coefficient for intramolecular CTP. researchgate.netresearchgate.net

Acrylate MonomerMole Percent Branches (%br)
Isomeric Butyl Acrylates4.3 - 4.4
n-Hexyl Acrylate (nHA)4.7 - 4.8
This compound (cHA)~7.2
Data sourced from studies on homopolymerizations. researchgate.netresearchgate.net

Controlled Polymerization Techniques

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. nih.gov For this compound, two prominent methods are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization method that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. researchgate.net This technique has been successfully employed for the polymerization of this compound and its copolymers. nih.gov For example, random heteropolymers of 2-hydroxypropyl acrylate (HPA) and this compound (CHA) have been synthesized using RAFT. nih.gov The process allows for precise control over the polymer's final properties by carefully selecting the RAFT agent and reaction conditions. smolecule.com The versatility of RAFT makes it suitable for creating a wide range of functional polymers for various applications. scirp.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for the controlled polymerization of various monomers, including acrylates. cmu.edu It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.25). cmu.edu The polymerization of cyclohexyl methacrylate (B99206) (a related monomer) has been demonstrated to be well-controlled using ATRP, achieving a linear increase in molecular weight with conversion. researchgate.net ATRP has also been used to synthesize block copolymers containing this compound, such as poly(this compound)-b-poly(methyl methacrylate). researchgate.net The technique is tolerant to many functional groups, making it a valuable tool for creating well-defined, functional polymers. cmu.edu

Polymerization TechniqueKey FeaturesApplication with this compound
RAFT Controlled molecular weight, narrow dispersity, versatile for various monomers.Synthesis of random copolymers (e.g., with HPA) and other tailored structures. nih.gov
ATRP Predetermined molecular weights, low dispersity (Mw/Mn < 1.25), tolerant to functional groups.Synthesis of homopolymers and block copolymers (e.g., PCHA-b-PMMA). researchgate.netresearchgate.net

Copolymerization Studies of this compound

The copolymerization of this compound (CHA) with various comonomers has been a subject of scientific investigation to tailor the properties of the resulting polymers for specific applications. These studies often focus on determining the reactivity ratios of the monomers, which provides insight into the copolymer structure and composition.

Copolymerization with Styrene (B11656) (Sty)

The copolymerization of this compound with styrene has been investigated to understand the relative incorporation of each monomer into the polymer chain. kpi.ua One study conducted the copolymerization in benzene (B151609) at 70°C, using benzoyl peroxide as the initiator. kpi.ua The resulting copolymers were analyzed to determine their composition, which is essential for calculating the monomer reactivity ratios. kpi.ua

The reactivity ratios for the this compound (CHA) and styrene (Sty) system have been determined using several linear methods to ensure accuracy and consistency. These methods, including the Fineman-Ross (F-R), Kelen-Tudos (K-T), and extended Kelen-Tudos methods, are standard graphical techniques used in polymer chemistry to evaluate the relative reactivity of monomers in a copolymerization reaction. kpi.uascielo.org

In a study by S. Soundararajan and B.S.R. Reddy, the copolymer compositions were determined through elemental analysis. kpi.ua The reactivity ratios were then computed using the aforementioned methods. The values obtained by the three methods were in close agreement. kpi.ua The extended Kelen-Tudos method yielded reactivity ratios of rCHA = 0.272 ± 0.048 and rSty = 0.913 ± 0.107. kpi.ua Another study determined the reactivity ratios for the copolymerization of styrene (rS) with this compound (rCA) using the Fineman–Ross method and found them to be rS = 0.930 and rCA = 0.771. researchgate.net

The product of the reactivity ratios (rCHA * rSty) being less than 1 suggests a tendency towards alternation, although no azeotropic composition was observed in the feed versus copolymer composition plot. kpi.ua

Table 1: Reactivity Ratios for this compound (CHA) and Styrene (Sty) Copolymerization

MethodrCHA (this compound)rSty (Styrene)Source
Extended Kelen-Tudos0.272 ± 0.0480.913 ± 0.107 kpi.ua
Fineman-Ross0.7710.930 researchgate.net

Copolymerization with N-vinyl-2-pyrrolidone (VPD)

The copolymerization of this compound with N-vinyl-2-pyrrolidone (VPD) was carried out in dioxane at 75°C, also using benzoyl peroxide as the initiator. kpi.ua This combination of monomers is of interest for developing new polymeric materials with potentially unique properties.

Similar to the CHA-Sty system, the reactivity ratios for the CHA-VPD system were determined using the Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos methods. kpi.ua The elemental analysis of the copolymer composition provided the necessary data for these calculations. kpi.ua

The extended Kelen-Tudos method gave reactivity ratios of rCHA = 1.297 ± 0.088 and rVPD = 0.122 ± 0.014. kpi.ua These values indicate that the this compound radical prefers to add to another this compound monomer, while the N-vinyl-2-pyrrolidone radical is much more likely to add to a this compound monomer than to another VPD monomer.

Table 2: Reactivity Ratios for this compound (CHA) and N-vinyl-2-pyrrolidone (VPD) Copolymerization

MethodrCHA (this compound)rVPD (N-vinyl-2-pyrrolidone)Source
Extended Kelen-Tudos1.297 ± 0.0880.122 ± 0.014 kpi.ua

Copolymerization with Methacrylate Monomers (e.g., Cyclohexyl Methacrylate)

This compound can be copolymerized with various methacrylate monomers to modify the properties of the resulting polymer. For instance, copolymers of cyclohexyl (meth)acrylate with methyl methacrylate are utilized in applications such as optical fibers, where they serve as the mantle layer. google.com The incorporation of a comonomer like methyl methacrylate is often necessary to reduce the brittleness of pure poly(cyclohexyl methacrylate). google.com Cyclohexyl methacrylate itself is a monofunctional monomer that can be copolymerized with a wide range of other monomers, including (meth)acrylic acid and its esters. jamorin.comspecialchem.com This versatility allows for the synthesis of copolymers with a broad spectrum of properties. jamorin.com

Influence of Comonomer Ratios on Polymer Properties

The ratio of comonomers in the feed during polymerization has a significant impact on the final properties of the copolymer. For example, in acrylate emulsion pressure-sensitive adhesives, increasing the amount of cyclohexyl methacrylate (CHMA), a structurally similar monomer to this compound, from 0 to 30 wt% led to several changes in properties. researchgate.net It was observed that with an increasing amount of CHMA, the loop tack decreased while the shear strength increased. researchgate.net The 180° peel strength showed an initial increase, reaching a maximum at 10 wt% of CHMA, and then decreased with further addition. researchgate.net Additionally, the water resistance of the latex pressure-sensitive adhesive was improved by the presence of CHMA. researchgate.net

In a different copolymer system, the molar ratio of L-lactide (LA) to δ-valerolactone (VL) was varied to study its effect on the copolymer's characteristics. rsc.org Increasing the content of VL relative to LA resulted in a decrease in the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymers. rsc.org This demonstrates the principle that altering comonomer ratios is a powerful tool to control the thermal and physical properties of the resulting polymer. rsc.org

Advanced Polymer Applications and Materials Science Research

Homopolymers of Cyclohexyl Acrylate (B77674) (PCHA)

Poly(cyclohexyl acrylate) (PCHA) is a polymer of interest due to its distinct thermal properties and the influence of its bulky cyclohexyl side group on the polymer chain's structure and behavior. acs.org

The stereochemical structure, or tacticity, of PCHA, which describes the relative orientation of the chiral centers along the polymer backbone, has been a subject of detailed investigation. The arrangement of monomer units can be described in terms of diads (pairs), triads (threes), tetrads (fours), and pentads (fives) of monomer units. csic.es For PCHA prepared through both radical and anionic polymerization, analysis has shown that a first-order Markov model is necessary to accurately describe the observed intensities of tetrad and pentad sequences, indicating that the addition of a monomer unit is influenced by the stereochemistry of the growing chain end. acs.orgcsic.es This is a deviation from the simpler Bernoullian statistics, where the addition of each monomer is considered an independent event. csic.es

One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR and 1H NMR, are powerful techniques for elucidating the detailed microstructure of polymers like PCHA. acs.orgacs.org The chemical shifts observed in 13C NMR spectra are highly sensitive to the configurational structure of the polymer chain. acs.org This sensitivity allows for the assignment of specific resonance signals to different stereochemical sequences (triads, tetrads, and pentads). csic.esresearchgate.net For instance, the molar fractions of isotactic (m), syndiotactic (s), and heterotactic (h) triads in a PCHA sample were determined from the 13C NMR spectrum to be 0.21, 0.30, and 0.49, respectively. kpi.ua Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), can further resolve complex and overlapping signals, providing a more comprehensive analysis of the polymer's stereostructure. researchgate.net

Table 1: Molar Fractions of Stereochemical Triads in PCHA

Triad (B1167595) TypeMolar Fraction
Isotactic (mm)0.21 kpi.ua
Syndiotactic (rr)0.30 kpi.ua
Heterotactic (mr/rm)0.49 kpi.ua

This interactive table provides the molar fraction of different triad configurations in a Poly(this compound) sample as determined by 13C NMR spectroscopy.

The assignment of NMR signals to specific stereochemical sequences is aided by conformational and configurational analysis. csic.esresearchgate.net The γ-gauche effect method, for example, is used to estimate 13C chemical shifts based on the spatial arrangement of atoms. acs.orgresearchgate.net This effect describes the shielding of a carbon nucleus when a substituent in the γ-position is in a gauche conformation relative to it. The close correspondence between estimated and observed chemical shifts for the aliphatic region of PCHA validates the assignments made for triad and tetrad sequences. acs.org These approaches are essential for building a complete picture of the polymer's three-dimensional structure. csic.esresearchgate.net

The glass transition temperature (Tg) is a critical property of amorphous polymers like PCHA, marking the transition from a rigid, glassy state to a more flexible, rubbery state. kpi.ua This transition significantly impacts the material's mechanical and barrier properties. kpi.ua

Differential Scanning Calorimetry (DSC) is a standard thermal analysis technique used to determine the Tg of polymers. tandfonline.compolymersource.ca By measuring the difference in heat flow required to increase the temperature of a sample and a reference, a change in heat capacity can be observed at the glass transition. kpi.ua For poly(this compound), DSC measurements have determined the Tg to be approximately 25±1°C. kpi.ua Other studies have also utilized DSC to characterize the thermal properties of PCHA and related polymers. tandfonline.comacs.org

The concept of free volume, which refers to the volume within a polymer matrix that is not occupied by the polymer chains themselves, is closely linked to the glass transition and the transport properties of small molecules like gases. kpi.uaresearchgate.net The fractional free volume (vf) of PCHA at its glass transition temperature has been calculated to be 0.020 ± 0.002, a value slightly lower than that of many other glassy polymers. kpi.ua

The permeability and diffusion of gases through a polymer are strongly dependent on this free volume. researchgate.net Studies on PCHA have measured the oxygen permeability (P) and the oxygen diffusion coefficient (D) to determine the Tg. kpi.ua Using an electrochemical sensor, the Tg was found to be 23.5±2.0°C from permeability measurements (P = 0.60 barrers) and 24.0±1.8°C from the diffusion coefficient (D = 0.12 x 10-7 cm2 s-1). kpi.ua These values are in good agreement with the Tg determined by DSC. kpi.ua The diffusion of oxygen through PCHA follows Arrhenius behavior, with a notably high activation energy of 22-26 kcal mol-1. kpi.uakpi.ua It has been suggested that the bulky cyclohexyl side groups may facilitate gas transport in the glassy state while hindering it in the rubbery state. kpi.ua A linear correlation between the logarithm of the diffusion coefficient and the reciprocal of the fractional free volume suggests that the polymer's morphology is not significantly altered by the presence of oxygen. kpi.ua

Table 2: Glass Transition Temperature and Oxygen Transport Properties of PCHA

PropertyValueMethod of Determination
Glass Transition Temperature (Tg)25 ± 1°C kpi.uaDifferential Scanning Calorimetry (DSC) kpi.ua
Glass Transition Temperature (Tg)23.5 ± 2.0°C kpi.uaOxygen Permeability Measurement kpi.ua
Glass Transition Temperature (Tg)24.0 ± 1.8°C kpi.uaOxygen Diffusion Coefficient Measurement kpi.ua
Oxygen Permeability (P) at Tg0.60 barrers kpi.uaElectrochemical Sensor kpi.ua
Oxygen Diffusion Coefficient (D) at Tg0.12 x 10-7 cm2 s-1 kpi.uaTime-lag Method kpi.ua
Fractional Free Volume (vf) at Tg0.020 ± 0.002 kpi.uaDilatometry kpi.ua
Activation Energy for Oxygen Diffusion22-26 kcal mol-1 kpi.uakpi.uaArrhenius Plot kpi.uakpi.ua

This interactive table summarizes key thermal and transport properties of Poly(this compound) (PCHA) from various experimental techniques.

Determination by Differential Scanning Calorimetry (DSC)

Segmental Dynamics and Chain End Mobility

The study of polymer chain dynamics, particularly the movement of different segments within a polymer, is crucial for understanding the macroscopic properties of the material. In polymers containing this compound, such as poly(this compound) (PCHA), the mobility of the polymer chain ends and internal segments has been a subject of detailed investigation, revealing insights into the material's behavior at a molecular level.

The spin-label technique, in conjunction with Electron Spin Resonance (ESR) spectroscopy, is a powerful method for probing the local dynamics of polymer chains. acs.org In studies of PCHA, this involves covalently bonding a stable nitroxide radical, the "spin-label," to specific sites on the polymer chain, such as the chain ends or internal positions. acs.orgresearchgate.net The temperature-dependent ESR spectra produced by these labels are highly sensitive to their rotational motion, which directly reflects the segmental dynamics of the polymer in their immediate vicinity. acs.org

Research on miscible blends of PCHA and poly(cyclohexyl methacrylate) (PCHMA) has utilized this technique to selectively monitor the dynamics of each component. acs.orgacs.org Even when calorimetric measurements show a single glass transition temperature for the blend, ESR spectroscopy can distinguish the different mobilities of the PCHA and PCHMA chains. acs.orgacs.org A key finding from these studies is that the chain ends of PCHA exhibit significantly higher mobility compared to segments located inside the polymer chain. acs.orgresearchgate.net This increased flexibility is a known phenomenon attributed to the greater free volume and fewer conformational constraints at the termini of polymer chains. acs.org

Table 1: Research Findings on PCHA Dynamics using ESR Spectroscopy

Polymer System Technique Used Key Findings Source

The L-M model assumes that the length scale relevant to these dynamics is on the order of the Kuhn length, a measure of chain stiffness. acs.orgacs.org In studies of PCHA/PCHMA blends, the predictions of the Lodge-McLeish model have shown excellent agreement with the individual chain dynamics experimentally detected by the spin-labeling technique. acs.orgresearchgate.netacs.org This concordance implies that the volume influencing the dynamics of the spin-labels is comparable to the cube of the Kuhn length, as proposed by the model. acs.orgacs.org The successful application of the L-M model validates its approach to understanding the dynamic heterogeneity in polymer blends containing this compound. acs.orgresearchgate.net

Spin-Label Technique and Electron Spin Resonance (ESR) Spectroscopy

Copolymers and Advanced Materials Derived from this compound

This compound is a versatile monomer used in the production of copolymers for advanced materials, particularly where high performance is required. dataintelo.com Its incorporation into polymer structures allows for the precise control of properties such as the glass transition temperature (Tg), making it valuable for formulating specialized adhesives and coatings. ooc.co.jp

In the realm of materials science, CHA is a key ingredient in formulations for high-performance adhesives and coatings. dataintelo.comdataintelo.com Polymers and copolymers of CHA are utilized in applications demanding superior performance characteristics, driven by industries such as automotive, construction, and electronics. dataintelo.com The demand for high-purity (≥99%) CHA is particularly strong in these sectors, where quality and reliability are paramount. dataintelo.com

The inclusion of the bulky cyclohexyl group from CHA into a polymer backbone imparts exceptional durability and resistance to harsh environmental conditions. dataintelo.com Coatings and adhesives based on this compound exhibit enhanced resistance to environmental wear and tear. dataintelo.com The presence of the cyclohexyl moiety is also associated with improved water resistance in acrylic polymers, a critical feature for coatings and adhesives exposed to moisture. researchgate.net This makes CHA-based materials ideal for applications requiring longevity and stable performance over time, such as in automotive components and construction materials. dataintelo.com

This compound is recognized for contributing to excellent bonding properties in adhesive formulations. dataintelo.com Research has demonstrated the effectiveness of CHA in creating novel pressure-sensitive adhesives (PSAs). In one study, a system blending a photocurable monomer (epoxy waste oil methacrylate) with this compound was developed. researchgate.net The resulting adhesive achieved commercial-level adhesion, demonstrating remarkable interfacial toughness on various substrates, including polymethylmethacrylate (PMMA), glass, and steel. researchgate.net Molecular simulations from this research revealed that the inclusion of CHA significantly enhanced the polymer network's flexibility and structural adaptability, which are crucial for achieving strong and reliable bonds. researchgate.net

Table 2: Interfacial Toughness of an Adhesive System Containing this compound (CHA)

Substrate Interfacial Toughness (J/m²) Source
Polymethylmethacrylate (PMMA) 499.5 researchgate.net
Glass 412.0 researchgate.net

High-Performance Adhesives and Coatings

UV-Curable Coatings

UV-curable coatings are formulations that transition from a liquid to a solid state upon exposure to ultraviolet (UV) light. bibliotekanauki.pl This rapid curing process, known as photopolymerization, offers significant environmental and efficiency benefits, including low volatile organic compound (VOC) emissions and high production speeds. mjcce.org.mknih.gov The technology relies on a mixture of oligomers (prepolymers), photoinitiators, and reactive diluents (monomers). mjcce.org.mkresearchgate.net

This compound often serves as a reactive diluent in these formulations. Its primary functions are to reduce the viscosity of the resin for better applicability and to participate in the polymerization reaction to become part of the final cross-linked polymer network. researchgate.net The incorporation of the cyclohexyl ring from CHA into the polymer structure of the coating enhances several key performance characteristics. These improvements can include greater hardness, abrasion resistance, and chemical resistance. nih.govresearchgate.net For instance, in UV-curable polyurethane acrylate (PUA) systems, reactive diluents like isobornyl acrylate, which is structurally similar to CHA, are used to control viscosity and improve weatherability and hardness of the cured product. nih.gov The acrylate functional group is responsible for the rapid polymerization, forming durable and tough surface finishes.

Biomedical Applications

The unique properties of polymers derived from this compound and its methacrylate (B99206) counterpart have led to their investigation in the biomedical field. Acrylate-based polymers are explored for their biocompatibility and the ability to tailor their physical properties for specific medical uses. ontosight.airesearchgate.net

Tissue engineering aims to regenerate or replace damaged tissues by using porous, three-dimensional constructs known as scaffolds. frontiersin.org These scaffolds provide a temporary matrix for cells to attach, proliferate, and form new tissue. mdpi.com An ideal scaffold must be biocompatible, ensuring it does not provoke an adverse immune response, and often biodegradable, degrading as new tissue is formed. nih.gov

Hydrogels, which are water-swollen polymer networks, are attractive materials for scaffolds due to their structural similarity to the natural extracellular matrix (ECM). nih.gov Acrylate and methacrylate-functionalized polymers, such as gelatin methacrylate (GelMA) and poly(ethylene glycol) diacrylate (PEGDA), are commonly used to form hydrogels through photopolymerization. nih.govfrontiersin.org The incorporation of cyclic monomers like this compound into copolymer scaffolds can be used to modulate mechanical properties and cell adhesion. smolecule.com Research has shown that creating copolymers with monomers like cyclohexyl methacrylate can produce membranes suitable for biomedical applications, demonstrating their potential for creating biocompatible surfaces. researchgate.net By carefully designing copolymers, scaffolds can be created that support cell growth, adhesion, and differentiation, which are crucial for successful tissue regeneration. mdpi.comfrontiersin.org

Biodegradable polymers are a cornerstone of controlled drug delivery systems, designed to release a therapeutic agent in a sustained or targeted manner. researchgate.netnih.gov These systems improve therapeutic efficacy and patient compliance by maintaining a steady drug concentration over time. Polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and predictable degradation. mdpi.com

Polyacrylates are also investigated for this purpose. mdpi.com While some polyacrylates are non-biodegradable and used for permanent implants, copolymers can be synthesized to be biodegradable. mdpi.com The synthesis of polymers using this compound can result in materials with hydrophobic characteristics, which can be beneficial for encapsulating and controlling the release of certain drugs. smolecule.com For example, poly(this compound) and its derivatives are explored for creating polymers that degrade over time to release an encapsulated drug. smolecule.comcd-bioparticles.net The degradation rate can be tuned by creating copolymers, for instance, by incorporating easily hydrolyzable ester linkages into the polymer backbone. mdpi.com A copolymer containing cyclohexyl methacrylate has been successfully used as a rate-controlling membrane in transdermal drug delivery systems, highlighting the role of this class of monomers in regulating drug release. researchgate.net

Biocompatible Scaffolding for Tissue Engineering

Plastics and Resins

In the broader field of plastics and resins, this compound and its derivatives are used as modifying monomers to enhance the properties of commodity polymers. The inclusion of the bulky, rigid cyclohexyl group into a polymer chain has a significant impact on its material characteristics. solubilityofthings.com

A primary application of this compound and related cycloaliphatic monomers is to improve the thermal and mechanical performance of standard acrylic resins. nus.edu.sg The incorporation of the rigid cyclohexyl ring structure into the polymer backbone increases the glass transition temperature (Tg) of the material. google.comresearchgate.net A higher Tg translates to better heat resistance and dimensional stability at elevated temperatures.

Research has demonstrated that copolymers of methyl methacrylate with monomers like tert-butyl cyclohexyl methacrylate exhibit a Tg up to 140°C, along with excellent thermal stability and mechanical properties. google.com The steric hindrance provided by the bulky cyclohexyl group enhances toughness and hardness. Studies on resins modified with cyclic methacrylates confirm that these additions lead to enhanced thermal stabilities and mechanical properties in the cured materials. researchgate.net

Table 1: Impact of Cycloaliphatic Monomers on Polymer Properties

MonomerBase PolymerObserved ImprovementReference
3,3,5-Trimethylthis compoundAcrylate CopolymersTensile strength increased by 50%; thermal decomposition onset shifted from 180°C to 220°C.
4-tert-Butylthis compoundAcrylic ResinsEnhanced thermal stability, chemical resistance, mechanical strength, and hardness.
tert-Butyl cyclohexyl methacrylateMethyl Methacrylate CopolymersHigh glass transition temperature (Tg) from 116°C to 140°C, high heat resistance, excellent mechanical properties. google.com
Cyclic MethacrylatesEpoxy Acrylate ResinEnhanced thermal stabilities and mechanical properties. researchgate.net
N-cyclohexylmaleimide (ChMI)ACS ResinIncreased glass transition temperature (Tg), Vicat softening point, and improved impact and tensile strength at optimal concentrations. researchgate.net

The reactivity of the acrylate group makes this compound suitable for applications that rely on rapid polymerization, such as 3D printing and anaerobic adhesives.

In 3D Printing , particularly in vat photopolymerization techniques like stereolithography (SLA), liquid resins are selectively cured by light to build an object layer by layer. acs.org These resins are typically composed of a blend of monomers and oligomers that polymerize upon exposure to UV light. researchgate.net this compound and its derivatives can be key components in these photopolymer resins. google.com They function as reactive diluents that control viscosity and contribute to the final properties of the printed object, such as toughness and dimensional stability. For example, monomers like 3,4-epoxycyclohexylmethyl methacrylate are used in hybrid resins for multi-material 3D printing. chemrxiv.orgrsc.org

Anaerobic adhesives are single-component adhesives that cure rapidly in the absence of oxygen and in the presence of metal ions. google.com They are widely used for thread-locking, sealing, and retaining cylindrical parts. The formulations are based on (meth)acrylate monomers, which remain liquid in the presence of oxygen but polymerize quickly when confined between two surfaces that exclude air. google.com Cycloaliphatic acrylates, such as 3,3,5-trimethylthis compound, are used as monomers in these adhesive systems to enhance properties like bonding strength and thermal resistance in the cured product.

Enhanced Thermal Stability and Mechanical Properties

Textile Applications

This compound is employed in textile finishing and treatment processes to improve the physical properties of fabrics. dataintelo.comsmolecule.com Its incorporation into polymer coatings for textiles can lead to materials with superior performance characteristics required in technical and high-quality fabrics. dataintelo.comdataintelo.com

In textile treatments, this compound-based polymers contribute significantly to the durability and water resistance of the finished material. smolecule.comdataintelo.com The presence of the cyclohexyl group in the polymer structure results in a hydrophobic nature and increased rigidity, which translates to better water-fastness and wear resistance. google.com These characteristics are sought after for producing high-performance and functional textiles for sectors like apparel and automotive applications. dataintelo.comdataintelo.com

Electronic Applications

The electronics industry utilizes this compound in the formulation of high-performance adhesives and coatings. dataintelo.com The demand for materials that can withstand the operational stresses of modern electronic devices, including heat and electrical loads, makes CHA a valuable component. dataintelo.comdataintelo.com Cycloaliphatic resins are noted for their low viscosity and favorable electrical loss properties, making them suitable for electronic and electrical applications. acs.org Specifically, UV-curable adhesives derived from acrylate monomers are used for the stable attachment of semiconductor chips, providing essential insulation. researchgate.net

Adhesives and coatings formulated with this compound exhibit superior thermal stability and electrical insulation properties, which are critical for the reliability and performance of electronic components. dataintelo.comresearchgate.net High-purity (≥99%) this compound is often required for these stringent applications to ensure consistent quality and performance. dataintelo.com The resulting materials help protect sensitive electronic parts from heat degradation and prevent electrical interference, which is crucial as devices become more compact and powerful. dataintelo.comtetrawill.com

Packaging Materials

This compound is used in the production of polymers for strong, flexible, and resilient packaging materials. dataintelo.com It is a component in adhesives and coatings essential for modern multilayer packaging. dataintelo.com Acrylates are a common polymer base for solvent-based adhesives used in food packaging applications. researchgate.net The incorporation of CHA helps to achieve robust bonding and desirable mechanical properties in the final packaging product. dataintelo.comlookchem.com While regulations exist for polymers used in food contact materials, the specific inclusion of this compound is part of the broader category of acrylic and modified acrylic plastics. ecfr.gov

Composite Materials Research

In the field of materials science, this compound derivatives are subjects of research for creating advanced composite materials, particularly for toughening brittle polymer matrices like epoxy resins. researchgate.netresearchgate.net The strategy involves creating an interpenetrating polymer network (IPN) where a more flexible polymer, such as one based on acrylates, is interwoven with the epoxy network to improve fracture toughness. mdpi.com

Research has been conducted on developing intercross-linked networks of vinyl ester monomer (VEM)-toughened epoxy-clay hybrid nanocomposites. researchgate.netresearchgate.net In one study, a specific VEM, Cyclohexyl-1,1′-bis[4-(γ-2-methylphenoxy)-α-hydroxypropylacrylate], was synthesized from 1,1-bis(3-methyl-4-glycidyloxyphenyl) cyclohexane (B81311) and acrylic acid. researchgate.netresearchgate.net This VEM was then blended with a standard epoxy resin (diglycidyl ether of bisphenol-A, DGEBA) and cured. researchgate.net

To create the hybrid nanocomposites, these VEM-toughened epoxy matrices were reinforced with organophilic montmorillonite (B579905) (OMMT) clay. researchgate.net Thermal characterization data indicated that the introduction of the VEM into the epoxy resin improved its thermal properties. researchgate.net Morphological analysis through X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirmed the formation of intercalated nanocomposite structures. researchgate.net These advanced composites, with enhanced thermal and mechanical properties, show potential for use as coatings, insulating materials, and matrix resins for industrial and engineering components. researchgate.net

Data Tables

Table 1: Properties of this compound (CHA) This table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₄O₂ smolecule.com
Molecular Weight 154.21 g/mol lookchem.com
Appearance Colorless liquid smolecule.com
Glass Transition Temp. (Tg) 15 °C ooc.co.jp
Refractive Index (nD20) 1.460 ooc.co.jp
Viscosity (mPa·s) 2.5 ooc.co.jp

Table 2: Components of VEM-Toughened Epoxy-Clay Nanocomposite This table details the key chemical components used in the research and development of the hybrid nanocomposites.

Component RoleChemical Name / MaterialReference
VEM Precursor 1 1,1-bis(3-methyl-4-glycidyloxyphenyl) cyclohexane researchgate.net
VEM Precursor 2 Acrylic acid researchgate.net
Resulting Monomer Cyclohexyl-1,1′-bis[4-(γ-2-methylphenoxy)-α-hydroxypropylacrylate] (VEM) researchgate.net
Base Polymer Matrix Diglycidyl ether of bisphenol-A (DGEBA) researchgate.net
Curing Agent 4,4′-diaminodiphenylmethane (DDM) researchgate.net
Reinforcing Filler Organophilic montmorillonite (OMMT) clay researchgate.net

Compound Names

Analytical and Characterization Techniques in Cyclohexyl Acrylate Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the chemical structure and functional groups present in cyclohexyl acrylate (B77674) and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups within a molecule. For cyclohexyl acrylate, the IR spectrum provides clear evidence of its ester and vinyl functionalities. The presence of a strong absorption band around 1736 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group in the acrylate ester. nih.gov Additionally, characteristic bands corresponding to the vinyl group (CH₂=CH-) are observed. nih.gov The C-H stretching vibrations of the cyclohexyl ring and the acrylate moiety typically appear in the region of 3000-2800 cm⁻¹. nih.gov The ester group also gives rise to specific O-C stretching vibrations, which can be seen at approximately 1121 and 1168 cm⁻¹. nih.gov Fourier-transform infrared (FTIR) spectroscopy, an advanced version of the technique, is often employed to study the polymerization process and to characterize the resulting poly(this compound) and its copolymers. researchgate.netresearchgate.netacs.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
~3000-2800 C-H stretching (cyclohexyl and vinyl)
~1736 C=O stretching (ester carbonyl)
~1450-1372 -CH₂, -CH₃, and -CH deformation vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure and stereochemistry of this compound and its polymers. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The vinyl protons of the acrylate group typically appear as a set of multiplets in the downfield region of the spectrum. The proton on the carbon adjacent to the oxygen of the ester group (α-proton of the cyclohexyl ring) also gives a characteristic signal. The remaining protons of the cyclohexyl ring produce a complex series of overlapping signals in the upfield region. chemicalbook.comresearchgate.net The integration of these signals provides quantitative information about the number of protons of each type.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. mdpi.com The carbonyl carbon of the ester group, the two carbons of the vinyl group, and the carbons of the cyclohexyl ring all give rise to distinct signals. The chemical shifts of these signals are sensitive to the local electronic environment, providing valuable structural information. mdpi.com In studies of poly(this compound), ¹³C NMR is crucial for determining the tacticity of the polymer chain, which describes the stereochemical arrangement of the cyclohexyl groups along the polymer backbone. acs.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons in the molecule. These advanced experiments help in the unambiguous assignment of all ¹H and ¹³C NMR signals, which is particularly useful for complex molecules and polymers like poly(this compound). acs.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Assignment Chemical Shift (ppm)
Vinyl Protons ~5.7 - 6.4
Cyclohexyl Proton (α to oxygen) ~4.8
Other Cyclohexyl Protons ~1.2 - 1.9

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. chemicalbook.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species with unpaired electrons, such as free radicals. In the context of this compound, ESR is primarily used to investigate the polymerization process. oup.com It allows for the detection and characterization of the propagating radicals formed during free-radical polymerization. acs.orgacs.org By analyzing the ESR spectra, researchers can gain insights into the structure and dynamics of these radical species. acs.orgacs.orgglobalauthorid.com Studies on poly(this compound) blends have utilized spin-labeling techniques in conjunction with ESR to probe the segmental dynamics of the polymer chains. acs.orgacs.org

Chromatographic Methods

Chromatographic techniques are essential for separating and analyzing mixtures, making them vital for purity assessment and the characterization of polymer properties.

Gel Permeation Chromatography (GPC) for Molecular Weight and Viscosity Determination

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). wikipedia.orgshimadzu.cz In GPC, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. shimadzu.cztainstruments.com This separation allows for the calculation of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.orgnih.gov GPC is also used to study the effects of reaction conditions on the resulting polymer chain lengths. nih.gov

Table 3: Parameters Determined by Gel Permeation Chromatography (GPC)

Parameter Description
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw) An average that takes into account the weight fraction of each polymer molecule.

High-Performance Liquid Chromatography (HPLC) for Acrylate Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of individual components in a mixture. sielc.com In the context of this compound, HPLC is employed to determine the purity of the monomer and to analyze for the presence of related acrylate compounds or impurities. e3s-conferences.orgresearchgate.netwaters.com The method typically involves a stationary phase (a column) and a liquid mobile phase. sielc.come3s-conferences.org By selecting appropriate conditions, such as the column type and the composition of the mobile phase, a high degree of separation can be achieved. e3s-conferences.orgresearchgate.nete3s-conferences.org A detector, often a UV-Vis or diode-array detector (DAD), is used to quantify the separated components. e3s-conferences.orgresearchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Poly(cyclohexyl methacrylate)
N-cyclohexylacrylamide
n-butyl acrylate
Styrene (B11656)
Poly(methyl methacrylate)
Poly(methyl acrylate)
Polyisoprene
Polyorganosiloxane acrylate
Hexamethylene diacrylate
tert-butyl acrylate
2-ethylhexyl acrylate
Methyl methacrylate (B99206)
Isopropyl methacrylate

Thermal Analysis

Thermal analysis techniques are fundamental in determining the operational temperature ranges and stability of polymeric materials derived from this compound.

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a polymer. scribd.comhu-berlin.de A key parameter determined by DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deeag.com This transition is critical as it defines the upper use temperature for many applications.

Research has shown that the Tg of poly(this compound) (PCHA) can be influenced by its molecular weight and the method of polymerization. For instance, one study reported a Tg of 25±1°C for PCHA, which was determined by observing the change in heat capacity during a controlled heating scan. kpi.ua In another investigation, a much higher Tg of 110°C was recorded for a high molecular weight poly(cyclohexyl methacrylate) sample. polymersource.ca Copolymers incorporating this compound also exhibit distinct thermal behaviors. For example, copolymers of geranyl methacrylate and cyclohexyl methacrylate have shown Tg values ranging from 34.5 to 53.8°C, depending on the monomer composition. researchgate.net The heating rate during the DSC measurement is a critical experimental parameter; a common rate used in these analyses is 10°C/min. polymersource.capolymersource.ca

Below is a data table summarizing various reported glass transition temperatures for polymers containing this compound or its methacrylate counterpart.

Polymer SystemGlass Transition Temperature (Tg)Reference
Poly(this compound) (PCHA)25 ± 1°C kpi.ua
Poly(cyclohexyl methacrylate) (PCHMA), High Molecular Weight110°C polymersource.ca
Poly(cyclohexyl methacrylate) (PCHMA)85.5°C polymersource.ca
Poly(geranyl methacrylate)-co-poly(cyclohexyl methacrylate) Copolymers34.5 - 53.8°C researchgate.net
Poly(this compound) Copolymers with Allyl Methacrylate (Cross-linker)0.94% weight loss at 200°C rubber.or.kr

This table presents a selection of findings and is not exhaustive.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers by measuring changes in mass as a function of temperature. setaramsolutions.com This technique is essential for determining the decomposition temperature of polymers, which indicates their resistance to heat. youtube.com

The following table presents data from TGA studies on various polymers, including those with cyclohexyl-containing monomers.

Polymer SystemKey TGA FindingAtmosphereReference
Acrylate Copolymer with Cyclohexyl Methacrylate (CHMA)Decreased thermal stability with the introduction of CHMA.N/A researchgate.net
Poly(geranyl methacrylate)-co-poly(cyclohexyl methacrylate)High thermal stability, with decomposition occurring in two main stages under pyrolysis.Inert researchgate.net
Graft Copolymers of N-cyclohexylacrylamide (NCHA) on CelluloseGrafting process decreased the thermal stability of the original cellulose.N/A researchgate.net
Poly(2-ethyl hexyl acrylate) (Poly(2-EHA))Stable up to 250°C at a heating rate of 5°C/min, with degradation occurring through decarboxylation.Nitrogen nih.gov
Nylon 6,6Onset of thermal degradation at 482°C with a total mass loss of 99.0%.Nitrogen

This table illustrates the application of TGA in assessing the thermal stability of different polymer systems.

Differential Scanning Calorimetry (DSC)

Morphological and Structural Analysis

Understanding the physical form and internal structure of this compound-based materials is key to predicting their performance.

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of polymer particles at the nanoscale, which is particularly useful for core-shell latexes. mdpi.comresearchgate.net In the synthesis of acrylate-based latexes, TEM can confirm the formation of distinct core and shell structures. nih.gov

For instance, in the development of acrylate latex pressure-sensitive adhesives, TEM images have shown that latex particles synthesized with cyclohexyl methacrylate are spherical and uniform. researchgate.net Other research on core-shell latexes, while not always specifying this compound, demonstrates the capability of TEM to reveal the distribution of different polymer components within a single particle. uakron.eduresearchgate.net For example, studies on core-shell particles made of polystyrene and poly(methyl methacrylate) have used TEM to show clusters of one polymer dispersed within the matrix of the other. researchgate.net The technique often involves staining agents, such as phosphotungstic acid or osmium tetroxide, to enhance the contrast between different phases or between the polymer and the background. scispace.commdpi.com

X-ray Diffraction (XRD) is an indispensable tool for analyzing the crystalline structure of materials. researchgate.netrroij.com In polymer science, it is used to determine the degree of crystallinity and, in the case of nanocomposites, to measure the spacing between layers of fillers like clay. rroij.commdpi.com

In research on nanocomposites, XRD is used to assess how the polymer matrix interacts with the filler. For example, the XRD patterns of polymer/clay nanocomposites can show shifts in the diffraction peaks, which correspond to changes in the interlayer distance of the clay, indicating whether the polymer has intercalated between the clay layers or exfoliated them. mdpi.com Studies on poly(MMA/DMAEMA/CHAA) nanocomposites with titanium dioxide nanoparticles used XRD to confirm the presence and crystalline structure of the nanoparticles within the polymer matrix. rsc.org The analysis of XRD patterns is based on Bragg's Law, which relates the angle of diffraction to the interlayer spacing in a crystalline structure. researchgate.net While some polymers like poly(cyclohexyl methacrylate) are largely amorphous, XRD can still provide insights into any short-range order or the structure of crystalline additives. scirp.org

Transmission Electron Microscopy (TEM) for Latex Particle Morphology

Other Characterization Techniques

Beyond the primary methods, other techniques provide complementary information about this compound polymers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of copolymers containing this compound. kpi.ua For instance, IR spectroscopy can identify the characteristic ester group peak of the acrylate, while ¹H NMR can be used to determine the relative amounts of each monomer in the final copolymer. kpi.uasphinxsai.comGel Permeation Chromatography (GPC) is another vital technique, used for determining the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymers. kpi.ua

Elemental Analysis for Copolymer Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the context of this compound copolymers, it serves as a primary method for ascertaining the mole fraction of each monomer incorporated into the final polymer chain. This is particularly vital in copolymerization studies where the ratio of monomers in the feed does not necessarily equate to their ratio in the resulting copolymer.

In the synthesis and characterization of copolymers of this compound (CHA) with monomers such as styrene (Sty) and N-vinyl-2-pyrrolidone (VPD), elemental analysis is a key step. kpi.ua By precisely measuring the percentage of elements like carbon, hydrogen, nitrogen, and oxygen, researchers can calculate the composition of the copolymers. kpi.ua This data is then used to determine the monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. kpi.ua

For instance, in the copolymerization of CHA with Sty, the compositions of the resulting copolymers were determined using elemental analysis. kpi.ua This allowed for the computation of reactivity ratios by various methods, including Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos. kpi.ua Similarly, for CHA-VPD copolymers, elemental analysis provided the foundational data for these calculations. kpi.ua

The process is also applied to graft copolymers. For example, in the atom transfer radical polymerization (ATRP) of N-cyclohexylacrylamide (NCA) with methyl methacrylate (MMA) onto cellulose, elemental analysis of the resulting graft copolymers was performed to determine their composition. cellulosechemtechnol.ro

Table 1: Exemplary Data from Elemental Analysis of this compound Copolymers

Copolymer SystemAnalytical TechniquePurpose of AnalysisReference
This compound-StyreneElemental AnalysisDetermine copolymer composition and compute reactivity ratios. kpi.ua
This compound-N-vinyl-2-pyrrolidoneElemental AnalysisDetermine copolymer composition and compute reactivity ratios. kpi.ua
N-cyclohexylacrylamide-Methyl Methacrylate (grafted onto cellulose)Elemental AnalysisCharacterize the composition of the graft copolymers. cellulosechemtechnol.ro

Viscometry

Viscometry is a technique used to measure the viscosity of a fluid, which for polymer solutions, can provide valuable insights into the polymer's molecular weight and its interactions with the solvent. The intrinsic viscosity, a key parameter derived from these measurements, is directly related to the polymer's hydrodynamic volume and, by extension, its molecular weight.

In the study of this compound copolymers, viscometry is employed to characterize the synthesized polymers. kpi.ua For copolymers of CHA with Sty and VPD, viscometry was one of the characterization methods used alongside spectroscopic techniques. kpi.ua The intrinsic viscosities of these copolymers were determined using both graphical methods and the Solomon-Ciuta method. kpi.ua For a CHA-VPD copolymer with a 50:50 molar ratio, the intrinsic viscosity values were found to be 0.186 and 0.140 dl g⁻¹, respectively. kpi.ua

The viscosity of this compound itself is also a relevant physical property, noted as 8 cp at 25°C. chemicalbook.com For cyclohexyl methacrylate (CHMA), a related monomer, the viscosity is 2.32 mPa·s at 23.3°C. jamorin.com These values for the monomers provide a baseline for understanding the viscosity of their corresponding polymers and copolymers in solution.

The determination of intrinsic viscosity is often carried out using various equations, such as the Huggins, Kraemer, Martin, and Schulz-Blaschke equations, which involve graphical extrapolation. researchgate.net Single-point determination methods, like the Solomon-Ciuta and Deb-Chatterjee equations, offer a quicker alternative. researchgate.net The viscosity average molecular weight can then be calculated using the Mark-Houwink-Sakurada equation. researchgate.net

Table 2: Intrinsic Viscosity Data for this compound Copolymers

Copolymer System (Molar Ratio)Determination MethodIntrinsic Viscosity (dl g⁻¹)Reference
CHA-VPD (50:50)Graphical0.186 kpi.ua
CHA-VPD (50:50)Solomon-Ciuta0.140 kpi.ua

Water Contact Angle Measurements for Hydrophobicity/Water Resistance

Water contact angle measurement is a surface-sensitive technique used to quantify the wettability of a solid surface by a liquid, in this case, water. A high water contact angle indicates a hydrophobic surface (low wettability), while a low contact angle suggests a hydrophilic surface (high wettability). This is a critical parameter for applications where water resistance is desired.

The incorporation of cyclohexyl methacrylate (CHMA), which has a bulky, hydrophobic cyclohexyl group, into acrylate copolymers has been shown to improve water resistance. researchgate.net This improvement is confirmed by water contact angle measurements. researchgate.net Research has demonstrated that as the amount of CHMA in an acrylate latex pressure-sensitive adhesive increases, the water resistance of the resulting polymer film is enhanced. researchgate.net

The standard test method for measuring water contact angle on corona-treated polymer films is outlined in ASTM D5946. dataphysics-instruments.com This method is widely used to assess the effectiveness of surface treatments designed to improve wettability. dataphysics-instruments.com An untreated, hydrophobic polymer film might exhibit a water contact angle of around 97°, whereas plasma treatment can lower this angle to below 90°, indicating a more hydrophilic surface. dataphysics-instruments.com

The dynamic behavior of the contact angle over time can also provide information about surface rearrangements. For some copolymers, such as those of styrene and acrylic acid, the contact angle can change upon exposure to water as the polymer surface adapts. nih.gov This adaptation can lead to an increase in contact angle hysteresis, which is the difference between the advancing and receding contact angles. nih.gov

Table 3: Water Contact Angle Data for Polymer Surfaces

Polymer SystemObservationSignificanceReference
Acrylate latex PSA with increasing CHMA contentIncreased water contact angleImproved water resistance with higher CHMA content. researchgate.net
Untreated polymer filmMean water contact angle of 97°Indicates a hydrophobic surface. dataphysics-instruments.com
Plasma-treated polymer filmWater contact angles below 90°Treatment alters the surface to be more hydrophilic. dataphysics-instruments.com
Styrene/Acrylic Acid CopolymerAdvancing angle of 95° ± 1°, receding angle of 66° ± 1°Demonstrates contact angle hysteresis and surface adaptation to water. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a reliable and widely used quantum chemistry method for investigating the free-radical polymerization of acrylates. westlake.edu.cnacs.org It is successfully applied to predict molecular geometries and the rate constants for various reactions, including initiation, propagation, termination, and chain transfer. westlake.edu.cncore.ac.uk By modeling the electronic structure of molecules, DFT calculations can map out reaction pathways, identify transition states, and determine associated energy barriers, providing a fundamental understanding of the polymerization process. westlake.edu.cnwestlake.edu.cn

DFT calculations are instrumental in investigating complex reaction mechanisms such as chain transfer to polymer (CTP), a critical secondary reaction in acrylate (B77674) polymerization that influences the molecular weight and degree of branching in the final polymer. westlake.edu.cn Studies on various alkyl acrylates, such as methyl, ethyl, and n-butyl acrylate, have explored the mechanisms of intermolecular CTP. westlake.edu.cn These computational investigations indicate that the abstraction of tertiary hydrogens from the polymer backbone by a growing polymer radical is the most probable CTP pathway. westlake.edu.cn This is because the resulting tertiary radical is more stable.

The length of the polymer chain has been shown to have a minimal effect on the calculated activation energies and the geometries of the transition states for these CTP reactions. westlake.edu.cn Furthermore, research indicates that CTP reactions for different alkyl acrylates, such as methyl, ethyl, and butyl acrylate, exhibit similar energy barriers and rate constants. westlake.edu.cn This suggests that the core reactivity is governed by the acrylate functional group and the polymer backbone, with the specific alkyl ester group having a secondary influence. While direct studies on cyclohexyl acrylate are less common, the principles derived from other acrylates provide a strong framework for understanding its behavior. For instance, this compound (cHA) has been observed to yield a significantly higher percentage of branching compared to linear butyl acrylates, an effect attributed to steric factors potentially increasing the rate of intramolecular chain transfer (backbiting). researchgate.net

A primary application of DFT is the calculation of energy barriers (activation energies) and reaction rate constants, which is accomplished using Transition State Theory (TST). westlake.edu.cnwestlake.edu.cnsolubilityofthings.com TST posits that the reaction rate is governed by the concentration of the transition state species in equilibrium with the reactants. solubilityofthings.com DFT is used to locate the minimum energy structures of the reactants and the first-order saddle point on the potential energy surface, which corresponds to the transition state. westlake.edu.cn The energy difference between these structures gives the energy barrier for the reaction.

Calculations are typically performed using various hybrid functionals, such as B3LYP, X3LYP, and M06-2X, in conjunction with different basis sets (e.g., 6-31G(d), 6-311G(d,p)). westlake.edu.cnwestlake.edu.cn The reliability of the calculated barriers and rate constants can depend on the chosen level of theory. wpmucdn.com For instance, in studies of chain transfer to monomer (CTM) reactions in alkyl acrylates, rate constants calculated with the M06-2X functional have shown good agreement with values estimated from experimental data. westlake.edu.cn The rate constant (k) is calculated based on the energy barrier and vibrational frequencies of the transition state, often using the rigid rotor harmonic oscillator (RRHO) approximation. westlake.edu.cn

Table 1: Representative DFT Functionals and Basis Sets Used in Acrylate Polymerization Studies. westlake.edu.cnwestlake.edu.cn
ComponentExamplesPurpose
Hybrid FunctionalsB3LYP, X3LYP, M06-2XTo approximate the exchange-correlation energy in DFT calculations, impacting the accuracy of calculated energy barriers.
Basis Sets6-31G(d), 6-31G(d,p), 6-311G(d,p)To describe the atomic orbitals of the system. Larger basis sets provide more flexibility and generally higher accuracy.

Polymerization reactions are typically conducted in a solvent, which can influence reaction kinetics. DFT calculations can account for these solvent effects through the use of implicit solvation models, such as the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) and the Conductor-like Screening Model (COSMO). westlake.edu.cnwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.orggaussian.com

Studies on alkyl acrylates have shown that the choice of solvent model can significantly impact the calculated energy barriers. westlake.edu.cn The application of the IEF-PCM model generally results in higher predicted energy barriers for CTP reactions compared to gas-phase calculations. westlake.edu.cn This increase is more pronounced in polar solvents like n-butanol than in nonpolar solvents like p-xylene. westlake.edu.cn Conversely, the COSMO model has been found to have an insignificant effect on the predicted kinetic parameters for CTP reactions in some acrylate systems. wpmucdn.comwestlake.edu.cn This has led to suggestions that IEF-PCM may be a more suitable model for studying the free-radical polymerization of acrylates in solution. wpmucdn.com

DFT calculations are fundamental for accurately predicting the three-dimensional molecular geometries (bond lengths, bond angles) of reactants, products, and, crucially, transition states. core.ac.ukmdpi.com Optimized geometries are confirmed by ensuring that reactant and product structures have no imaginary vibrational frequencies, while a transition state has exactly one. westlake.edu.cn

These optimized geometries are the starting point for calculating rate constants. westlake.edu.cn DFT has been widely and successfully used to calculate the rate constants for all elementary reaction types in free-radical polymerization. acs.org For alkyl acrylates, computational studies have investigated how factors like the length of the growing polymer chain and the nature of the radical (secondary vs. tertiary) affect reaction kinetics. westlake.edu.cn For example, it has been shown that the abstraction of a hydrogen atom by a tertiary radical has a higher energy barrier, and thus a lower rate constant, than abstraction by a secondary radical, a finding that aligns with experimental observations. westlake.edu.cn The rate constants for CTM reactions also show little significant change with the increasing length of the live polymer chain. westlake.edu.cn

Solvent Effects on Reaction Parameters (e.g., IEF-PCM, COSMO Models)

Machine Learning Models for Reaction Barrier Prediction

While DFT is powerful, calculating transition states for every possible reaction can be computationally expensive. Machine Learning (ML) offers a promising approach to accelerate the prediction of reaction parameters. nih.gov By training ML models on a large dataset of reaction barriers calculated with DFT, it is possible to predict the barriers for new reactions almost instantaneously, circumventing the need for complex quantum chemical calculations. rsc.orgrsc.org

Recent studies have developed random forest (RF)-based ML models to predict the reaction barriers (ΔETS) for acrylate and methacrylate (B99206) radical reactions. nih.govrsc.org These models use simple molecular descriptors, such as molecular weight and structural parameters, as input. rsc.org The DFT-calculated data revealed theoretical relationships, such as the Bell–Evans–Polanyi (BEP) principle and Marcus-like models, which correlate the reaction barrier with the reaction energy. rsc.orgrsc.org These relationships themselves can be used to construct regression models for barrier prediction. rsc.org An ML model was constructed that achieved a high coefficient of determination (R²) of 0.80 using only simple monomer descriptors, completely avoiding the need for further DFT calculations. rsc.org Notably, the dataset used for training these models included a reaction involving an ethylthis compound, demonstrating direct relevance to this compound systems. rsc.org

Table 2: Performance of Different Models for Predicting Reaction Barriers (ΔETS) in Acrylate Radical Reactions. rsc.orgrsc.org
Model TypeBasisCoefficient of Determination (R²)Requires DFT Input for Prediction
BEP-based RegressionBell-Evans-Polanyi Principle0.83Yes (Product Energy)
Marcus-like RegressionMarcus Theory0.88Yes (Product Energy)
Machine Learning (Random Forest)Simple Molecular Descriptors0.80No

Kinetic Monte Carlo (kMC) Simulations for Polymerization Kinetics

Kinetic Monte Carlo (kMC) simulations are a powerful computational tool for modeling the stochastic nature of polymerization and predicting the evolution of polymer properties over time. tu-clausthal.de Unlike deterministic models that only track average properties, kMC simulates the reaction probabilities of individual molecules, allowing for the prediction of detailed polymer microstructures, such as molecular weight distributions and the number of branches per chain. researchgate.nettu-clausthal.de

In the context of acrylate polymerization, kMC models are established based on a detailed kinetic scheme that includes initiation, propagation, termination, and secondary reactions like chain transfer and backbiting. tu-clausthal.de These simulations have been successfully applied to high-temperature butyl acrylate polymerizations to describe the impact of solvent and temperature on the molar mass distribution and the content of different macromonomer species. tu-clausthal.de By comparing simulation results with experimental data, kinetic coefficients for processes like transfer to solvent can be determined. tu-clausthal.de kMC simulations provide access to information that is otherwise difficult or impossible to obtain experimentally, such as the distribution of branch points as a function of molar mass or the molar ratios of different radical types (e.g., mid-chain vs. chain-end radicals) under various conditions. researchgate.nettu-clausthal.de This makes kMC an invaluable tool for understanding and optimizing the synthesis of complex polymer architectures. researchgate.net

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a monomer like this compound, MD simulations can reveal crucial information about its conformational landscape, flexibility, and interactions with surrounding solvent molecules. The choice between implicit and explicit solvent models is a critical aspect of these simulations, each offering a different balance between computational cost and physical accuracy.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, toluene) are explicitly represented in the simulation box along with the this compound molecule. This method provides the most detailed and realistic representation of the solvent environment, capturing specific hydrogen bonds and other direct interactions between the solute and solvent. rsc.org However, the large number of solvent molecules dramatically increases the computational expense, limiting the timescale and system size that can be practically simulated. diva-portal.org Techniques like the particle mesh Ewald (PME) method are commonly used for these simulations. nih.gov

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with average properties, such as a specific dielectric constant, rather than as individual molecules. researchgate.net This simplification significantly reduces the number of atoms in the system, leading to a substantial decrease in computational cost and allowing for much faster conformational sampling. nih.govresearchgate.net The Generalized Born (GB) model is a popular example of an implicit solvent approach. nih.gov While computationally efficient, implicit models sacrifice the detailed, specific interactions provided by explicit solvent representations and may not accurately capture phenomena where the discrete nature of the solvent is critical. rsc.orgdiva-portal.org The choice of model depends on the specific research question, balancing the need for atomic-level detail against computational feasibility. nih.gov

FeatureImplicit Solvent ModelsExplicit Solvent Models
Solvent RepresentationContinuous medium with average properties (e.g., dielectric constant).Individual solvent molecules are explicitly included.
Computational CostLow; fewer atoms to simulate. researchgate.netHigh; large number of solvent molecules increases system size. diva-portal.org
Simulation SpeedHigh; allows for faster conformational sampling. nih.govLow; limited by the movement of many solvent molecules.
AccuracyApproximation of solvent effects; may miss specific interactions. rsc.orgHigh; provides a detailed and physically realistic environment.
Key ApplicationsRapid conformational searches, free energy estimations. researchgate.netDetailed study of solvation shells, hydrogen bonding, and specific solute-solvent interactions.

Quantum Chemistry Calculations for Self-Initiation

The spontaneous thermal polymerization of acrylate monomers at high temperatures is a phenomenon of significant industrial and academic interest. Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the complex mechanisms of this self-initiation process. westlake.edu.cn

Research has shown that the self-initiation of alkyl acrylates does not proceed through a simple diradical mechanism but involves more complex pathways, generating monoradicals that initiate polymerization. westlake.edu.cnwpmucdn.com DFT calculations are used to map the potential energy surfaces of proposed reaction mechanisms, identify transition state structures, and calculate the activation energy barriers for each step. Functionals such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), have been successfully applied to study these reactions for monomers like methyl, ethyl, and n-butyl acrylate. westlake.edu.cn These computational studies have confirmed that monomer self-initiation is a plausible mechanism for the spontaneous thermal polymerization of acrylates. wpmucdn.com

For this compound specifically, quantum chemical studies have investigated the behavior of its radicals during polymerization. Research into the free-radical polymerization of this compound has highlighted the interconversion between the propagating radical and a mid-chain radical formed via hydrogen abstraction, a process that can be studied using computational methods. sci-hub.se

Computational MethodFocus of StudyKey Findings
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X)Mechanisms of thermal self-initiation in alkyl acrylates. Identified plausible multi-step reaction pathways involving monoradical generation; calculated activation energies for initiation steps. westlake.edu.cnwpmucdn.com
Quantum ChemistryRadical behavior in this compound polymerization.Investigated the interconversion between propagating and mid-chain radicals. sci-hub.se
DFT with Implicit Solvent Models (e.g., IEF-PCM, COSMO)Effect of solvent polarity on initiation reactions. westlake.edu.cnwpmucdn.comFound that energy barriers in nonpolar solvents are similar to the gas phase; polar solvent effects are more complex to model. westlake.edu.cn

Intermolecular Interactions and Crystal Structure Analysis (e.g., AIM, NBO, Hirshfeld Surface)

Understanding the arrangement of molecules in the solid state is crucial for controlling the physical properties of materials. For this compound, techniques like Hirshfeld surface analysis, Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis provide a detailed picture of the non-covalent interactions that dictate its crystal packing.

Hirshfeld Surface Analysis: This method is a powerful graphical tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com It partitions crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (normalized contact distance) onto this surface, one can immediately identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while white and blue regions represent weaker or longer contacts. mdpi.com

AIM and NBO Analysis: While Hirshfeld analysis visualizes the interactions, AIM theory can be used to analyze the topology of the electron density to find and characterize the bond critical points (BCPs) associated with these non-covalent interactions. NBO analysis provides further insight by examining charge transfer and orbital-level interactions between molecules. Together, these computational tools provide a comprehensive understanding of the forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure of compounds like this compound.

Analysis TechniqueInformation ProvidedTypical Application for this compound
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular contacts in a crystal. scirp.orgIdentifying dominant interactions (e.g., H···H, O···H) and visualizing close contacts via dnorm maps and 2D fingerprint plots. mdpi.com
Atoms in Molecules (AIM)Analyzes electron density topology to define and characterize chemical bonds and non-covalent interactions.Confirming and quantifying the strength of hydrogen bonds and other weak interactions identified by Hirshfeld analysis.
Natural Bond Orbital (NBO)Investigates charge transfer and orbital interactions between molecules.Analyzing donor-acceptor interactions that contribute to the stability of the crystal lattice.

Toxicological and Environmental Impact Research

Environmental Fate and Pathways

The environmental impact of cyclohexyl acrylate (B77674) is a subject of ongoing research. ontosight.ai Its environmental fate is determined by its physical and chemical properties, including its volatility, water solubility, and potential for degradation and bioaccumulation.

Degradation Products and Bioaccumulation Potential

While specific degradation products of cyclohexyl acrylate are not extensively detailed in the provided search results, the degradation of acrylate polymers is generally a slow process. oekotoxzentrum.ch The ester linkage in this compound can undergo hydrolysis, and the double bond can be subject to other transformations in the environment. Under fire conditions, hazardous decomposition products such as carbon oxides are formed. scipoly.comfishersci.fr

The bioaccumulation potential of this compound is an area of concern. ontosight.ai Although specific data on its bioaccumulation factor is not available in the provided results, studies on related compounds like cyclohexyl methacrylate (B99206) (CHMA) have shown accumulation in algae (Chlorella kessleri). scipoly.comresearchgate.net The lipophilicity of this compound suggests a potential for it to accumulate in fatty tissues of organisms. However, some assessments suggest that the substance does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). tcichemicals.com

Proper Disposal and Waste Management Practices

Proper disposal and waste management are crucial to minimize the environmental footprint of this compound. ontosight.ai Waste containing this chemical is often classified as hazardous. thermofisher.com Recommended disposal methods involve offering surplus and non-recyclable solutions to a licensed disposal company. scipoly.comthermofisher.com It is important to adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. thermofisher.comfishersci.com

Contaminated packaging should be disposed of as unused product. scipoly.com It is advised not to let the chemical enter drains or be released into the environment without control. chemicalbook.comcarlroth.com For spills, the material should be soaked up with an inert absorbent material and collected in suitable, closed containers for disposal. scipoly.comthermofisher.com

Biodegradation in Water and Soil

Information on the specific biodegradation of this compound in water and soil is limited in the provided search results. However, related acrylate polymers are known to be resistant to biodegradation due to their chemical cross-linking and high molecular weight. nih.gov Studies on the copolymer of acrylamide (B121943) and potassium acrylate have shown that certain soil bacteria, such as Rhizobium radiobacter and Bacillus aryabhattai, are capable of its biodegradation. nih.gov Acrylic acid, a related compound, is readily biodegradable under environmental conditions. oekotoxzentrum.ch Given that this compound is an ester of acrylic acid, it is plausible that it could undergo biodegradation, likely initiated by the hydrolysis of the ester bond.

Volatilization from Water Surfaces

This compound is described as having low volatility compared to some other acrylates. ontosight.ai However, volatilization from water surfaces is still considered a potential environmental fate pathway. carlroth.com For a structurally similar compound, cyclohexyl acetate, the Henry's Law constant indicates that it is expected to volatilize from water surfaces. nih.gov The potential for volatilization of 2-ethylhexyl acrylate from moist soil surfaces is also considered an important fate process. nih.gov

Ecotoxicological Information

This compound is considered toxic to aquatic life with long-lasting effects. smolecule.comscipoly.comthermofisher.comfishersci.comchemicalbook.comfishersci.benih.gov

Studies on 4-(1,1-Dimethylethyl)this compound, a structurally related compound, provide some insight into the potential ecotoxicity. It is very toxic to aquatic organisms in acute tests and shows long-term toxicity. carlroth.com

The following table summarizes available ecotoxicity data for this compound and a related compound:

Test OrganismCompoundEndpointValueExposure DurationReference
Pimephales promelas (Fathead minnow)This compoundLC501.4 - 1.56 mg/L96 hours thermofisher.comfishersci.com
Danio rerio (Zebrafish)4-tert-Butylthis compoundLC50> 1.27 mg/L96 hours carlroth.comeuropa.eu
Daphnia magna (Water flea)4-tert-Butylthis compoundEC501.03 mg/L48 hours europa.eu
Aquatic algae4-tert-Butylthis compoundEC50 (growth rate)0.539 mg/L72 hours europa.eu
Aquatic algae4-tert-Butylthis compoundEC10 (growth rate)0.414 mg/L72 hours europa.eu
Activated sludge4-tert-Butylthis compoundEC50> 1000 mg/L3 hours europa.eu
Activated sludge4-tert-Butylthis compoundEC10490 mg/L3 hours europa.eu

The ecotoxicological concern extends to the broader class of acrylate polymers. While generally considered to have low toxicity due to their large size and chemical inertness, their slow degradation means that soil organisms can be exposed for long periods, potentially leading to accumulation. oekotoxzentrum.ch Furthermore, the degradation of these polymers can lead to the formation of more mobile and toxic intermediate products. oekotoxzentrum.ch

Toxicity to Marine Organisms

The acute toxicity of this compound to several representative aquatic organisms has been evaluated, providing insight into its potential to cause harm in marine environments. Standardized tests have determined the concentrations at which the substance is lethal to fish or causes immobilization in invertebrates.

Research has established the 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas). The LC50 value, which represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified period, for this compound in this fish species has been reported in the range of 1.4 to 1.56 mg/L. thermofisher.comfishersci.comymparisto.fi Another study reported an acute LC50 of 1.480 µg/L (or 1.48 mg/L) for juvenile Pimephales promelas in a 96-hour freshwater test. cloudfront.net

The toxicity to aquatic invertebrates is often assessed using the water flea, Daphnia magna. For a related compound, 4-tert-butylthis compound, the 48-hour median effective concentration (EC50) for Daphnia magna was determined to be 1.03 mg/L. dreve.dechemicalbook.com The EC50 is the concentration that causes a non-lethal effect, such as immobilization, in 50% of the test population.

The impact on primary producers in the aquatic food web, such as algae, has also been investigated. For 4-tert-butylthis compound, the 72-hour EC50 for the green algae Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata) was found to be 0.539 mg/L. chemicalbook.comtcichemicals.com This indicates the concentration at which a 50% inhibition of growth or other observed effect occurs.

Interactive Data Table: Acute Ecotoxicity of this compound and Related Compounds

Test OrganismSpeciesEndpointExposure DurationConcentration (mg/L)Reference
Fathead MinnowPimephales promelasLC5096 hours1.4 - 1.56 thermofisher.comfishersci.com
Fathead MinnowPimephales promelasLC5096 hours1.48 ymparisto.fi
Water FleaDaphnia magnaEC5048 hours1.03 dreve.dechemicalbook.com
Green AlgaeSelenastrum capricornutumEC5072 hours0.539 chemicalbook.comtcichemicals.com

Note: Data for Daphnia magna and Green Algae correspond to the related compound 4-tert-butylthis compound.

Biomarkers for Ecotoxicological Assessment

Biomarkers are measurable biological responses at the molecular, cellular, or physiological level that indicate an organism's exposure to or the effects of chemical contaminants. While specific research on biomarkers for this compound is limited, studies on related acrylates and other chemical stressors in aquatic environments provide a framework for potential assessment strategies.

Oxidative Stress Biomarkers: Exposure to acrylic microplastics and other pollutants has been shown to induce oxidative stress in fish. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. mdpi.com Key biomarkers for oxidative stress include:

Increased Lipid Peroxidation (LPO): LPO is a marker of cellular damage caused by ROS. scielo.br

Changes in Antioxidant Enzyme Activity: Organisms have a defense system of antioxidant enzymes to combat ROS. Commonly measured enzymes include catalase (CAT) and glutathione-S-transferase (GST). scielo.brresearchgate.net Alterations in the activity of these enzymes can indicate exposure to a toxicant. For instance, exposure to n-butyl acrylate (nBA) was found to alter oxidative stress-related biomarkers, including glutathione (B108866) and catalase, in the F0 generation of fish. researchgate.net

Neurotoxicity Biomarkers: Certain chemicals can interfere with the normal functioning of the nervous system. A primary biomarker for neurotoxicity is the inhibition of acetylcholinesterase (AChE) activity. aprh.pt AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme can lead to adverse neurological effects. While direct evidence for this compound is not prominent, other aquatic pollutants have been shown to affect AChE activity in both vertebrate and invertebrate marine species. aprh.ptresearchgate.net

Genotoxicity Biomarkers: Genotoxic compounds can cause damage to an organism's DNA. Biomarkers of genotoxicity are used to detect such damage and can serve as an early warning of potential long-term effects like cancer or reproductive issues. researchgate.net Methods to assess genotoxicity include the analysis of DNA damage in cells, which can indicate exposure to substances that interact with the genetic material of the organism. researchgate.net

The use of a suite of these biomarkers can provide a more comprehensive picture of the ecotoxicological impact of a compound like this compound, from initial exposure and physiological stress to potential long-term adverse outcomes. nih.govnih.gov

Q & A

Q. What are the optimal synthesis methods for cyclohexyl acrylate in laboratory settings, and how can purity be ensured?

this compound is synthesized via esterification of acrylic acid with cyclohexanol using acid catalysts (e.g., Amberlyst45). Evidence shows that reaction conditions (e.g., 70°C, 40 minutes) and catalyst selection significantly influence conversion rates (84.3% cyclohexene conversion, 98.6% selectivity) . Post-synthesis purification involves distillation (>99.5% purity) and analytical validation via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm identity and purity .

Q. How can researchers characterize the glass transition temperature (Tg) of poly(this compound) homopolymers?

The Tg of poly(this compound) is typically measured using differential scanning calorimetry (DSC). Literature reports a Tg of 19°C for the homopolymer, which is critical for applications requiring low-temperature flexibility . Consistent sample preparation (e.g., annealing to erase thermal history) and standardized heating rates (e.g., 10°C/min) are essential to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying residual monomers in this compound-based polymers?

Gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy are preferred. For example, inline NMR has been used to monitor RAFT polymerization of this compound, tracking monomer consumption in real time . GC methods should employ polar columns (e.g., DB-FFAP) optimized for acrylate separation .

Advanced Research Questions

Q. How can contradictory Tg values for poly(this compound) in literature be resolved?

Discrepancies in Tg values (e.g., 19°C vs. other reported values) may arise from differences in molecular weight, tacticity, or measurement protocols. Researchers should standardize polymerization conditions (e.g., initiator concentration, solvent purity) and validate Tg via multiple methods (DSC, dynamic mechanical analysis). Cross-referencing with copolymer studies (e.g., with methacrylates) can clarify structure-property relationships .

Q. What strategies optimize RAFT polymerization of this compound for controlled molecular weight distributions?

Key parameters include:

  • Chain transfer agent (CTA) selection : Use trithiocarbonates for narrow dispersity (Đ < 1.2).
  • Temperature control : 80°C with AIBN initiator ensures efficient radical generation .
  • Solvent choice : Butyl acetate minimizes chain transfer side reactions. Automated inline NMR monitoring enables real-time adjustment of residence time and monomer conversion, achieving target degrees of polymerization (DP) .

Q. Why do this compound copolymers exhibit unexpected reactivity ratios in free-radical copolymerization?

Reactivity ratios (e.g., with methacrylates) may deviate due to steric hindrance from the cyclohexyl group. Advanced kinetic modeling (e.g., the Mayo-Lewis equation) coupled with real-time FTIR or NMR can elucidate mechanistic nuances. For example, the bulky cyclohexyl group reduces propagation rates, requiring adjusted monomer feed ratios .

Q. How do impurities in this compound affect polymerization kinetics and final polymer properties?

Trace inhibitors (e.g., MEHQ) or residual cyclohexanol can retard initiation or chain propagation. Pre-polymerization purification (e.g., inhibitor removal via alkaline washing) and rigorous monomer characterization (GC-MS) are critical. Contaminants >0.1% may necessitate recalibration of initiator concentrations .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationGC/HPLC for purity, Amberlyst45 catalysis, distillation for high purity (>99.5%)
Tg MeasurementDSC (10°C/min heating rate, annealing protocols)
Polymerization MonitoringInline NMR for real-time conversion, FTIR for kinetic studies
Copolymer DesignMayo-Lewis equation, reactivity ratio determination via Fineman-Ross method

Critical Data Contradictions and Resolutions

  • Contradiction : Selectivity vs. conversion trade-offs in esterification .
    Resolution : Optimize catalyst loading (e.g., 0.2 mol% Amberlyst45) and reaction time (250 hours for continuous processes) .
  • Contradiction : Dispersity (Đ) in RAFT polymerization .
    Resolution : Pre-degas solvents to minimize oxygen inhibition and use closed-system reactors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl acrylate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.